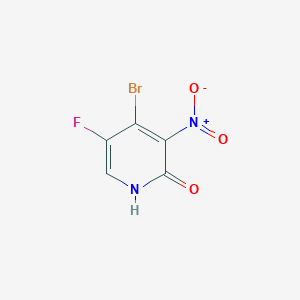
4-溴-5-氟-3-硝基吡啶-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Bromo-5-fluoro-3-nitropyridin-2-ol” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as “4-Bromo-5-fluoro-3-nitropyridin-2-ol”, involves a process where halogenated amino pyridines are used as precursors . The reaction involves heating the reaction mass to 100°C to get a clear solution .Molecular Structure Analysis
The molecular formula of “4-Bromo-5-fluoro-3-nitropyridin-2-ol” is C5H2BrFN2O3. The molecular weight is 236.98 g/mol.Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-5-fluoro-3-nitropyridin-2-ol” is 236.98 g/mol. The density is 2.091g/cm3 and the boiling point is 312.6ºC at 760 mmHg .科学研究应用
吡啶衍生物的合成
4-溴-5-氟-3-硝基吡啶-2-醇参与了各种吡啶核苷的合成,这些核苷对于开发生物活性化合物至关重要。Nesnow和Heidelberger(1975年)探讨了与5-氟胞嘧啶相关的吡啶核苷的合成,表明了4-溴-5-氟-3-硝基吡啶-2-醇衍生物在制药研究中的潜力(Nesnow & Heidelberger, 1975)。
放射性药物
该化合物在放射性药物中有应用,如Brugarolas等人(2016年)所示,他们描述了合成亚取代氟吡啶以供放射性药物潜在使用(Brugarolas et al., 2016)。
合成中间体
Wang等人(2016年)展示了4-溴-5-氟-3-硝基吡啶-2-醇作为合成生物活性化合物的中间体的用途,突出了其在化学合成中的多功能性(Wang et al., 2016)。
大规模生产
Agosti等人(2017年)探讨了与4-溴-5-氟-3-硝基吡啶-2-醇相关的5-溴-2-硝基吡啶的合成,用于大规模生产,表明了其在工业中的相关性(Agosti et al., 2017)。
光谱分析
Hanuza等人(2002年)对与4-溴-5-氟-3-硝基吡啶-2-醇密切相关的2-溴-4-硝基吡啶N-氧化物进行了研究,分析了其晶体结构和振动光谱,这对于理解其化学性质至关重要(Hanuza等人,2002年)。
氟吡啶的合成
Sutherland和Gallagher(2003年)描述了一种合成二取代氟吡啶的方法,展示了该化合物在生产复杂吡啶衍生物中的实用性(Sutherland & Gallagher, 2003)。
生化分析
Biochemical Properties
4-Bromo-5-fluoro-3-nitropyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the enzyme’s activity and stability .
Cellular Effects
The effects of 4-Bromo-5-fluoro-3-nitropyridin-2-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 4-Bromo-5-fluoro-3-nitropyridin-2-ol exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding often involves interactions with amino acid residues in the enzyme’s active site. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-3-nitropyridin-2-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to light or heat may lead to its degradation, which can alter its biochemical activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-3-nitropyridin-2-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
4-Bromo-5-fluoro-3-nitropyridin-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. This interaction can affect the metabolic flux and levels of various metabolites, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 4-Bromo-5-fluoro-3-nitropyridin-2-ol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be preferentially localized in the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
The subcellular localization of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in the nucleus can influence gene expression, while its presence in the mitochondria can affect cellular metabolism .
属性
IUPAC Name |
4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOJKOUBPFZFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650285 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884495-02-7 |
Source


|
| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)





![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)



